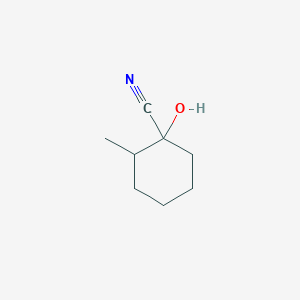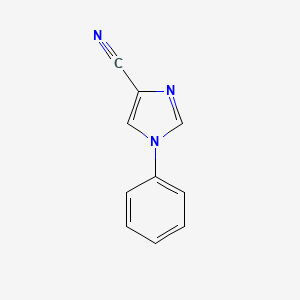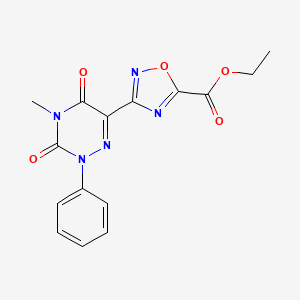
1-Hydroxy-2-methylcyclohexane-1-carbonitrile
Descripción general
Descripción
1-Hydroxy-2-methylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a cyclohexane ring, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methylcyclohexane-1-carbonitrile can be synthesized through multiple steps involving the reaction of cyclohexanone with methylamine and subsequent cyanation . The reaction conditions typically involve the use of phosphoric acid and trichlorophosphate . Another method involves the use of pyridine and dichloromethane at low temperatures (0-20°C) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, ensuring high purity and yield . The process is optimized for large-scale manufacturing, focusing on cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-2-methylcyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of 1-amino-2-methylcyclohexane.
Substitution: Formation of halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-2-methylcyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Hydroxy-2-methylcyclohexane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
1-Hydroxycyclohexane-1-carbonitrile: Lacks the methyl group, resulting in different reactivity and properties.
2-Methylcyclohexane-1-carbonitrile: Lacks the hydroxyl group, affecting its chemical behavior and applications.
Uniqueness: 1-Hydroxy-2-methylcyclohexane-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the cyclohexane ring, providing a balance of reactivity and stability that is advantageous in various chemical processes and applications .
Propiedades
IUPAC Name |
1-hydroxy-2-methylcyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-4-2-3-5-8(7,10)6-9/h7,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGBXJUCMWPZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B3168707.png)
![(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3168710.png)





![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3168749.png)
![4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)methyl]-benzoic acid](/img/structure/B3168759.png)
![Ethyl 3-[4-ethyl-2-(4-fluorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168764.png)
![Ethyl 3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168767.png)



